Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid
Description
Tricyclo[3.3.1.0²,⁷]nonane-6-carboxylic acid is a polycyclic carboxylic acid characterized by a rigid tricyclic framework. Its structure consists of a bicyclo[3.3.1]nonane core fused with an additional bridge between positions 2 and 7, creating a highly strained and compact geometry . This compound has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 237.26 g/mol (as per Enamine Ltd’s 2020 catalogue) . Its unique topology makes it a valuable scaffold in medicinal chemistry and materials science, particularly for studying steric effects and conformational rigidity in drug design.
Properties
IUPAC Name |
tricyclo[3.3.1.02,7]nonane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGSMMSRCUWUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(C2C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and functionalization steps to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of tricyclo[3.3.1.0,2,7]nonane derivatives in anticancer therapy. The bicyclo[3.3.1]nonane framework is prevalent in many biologically active natural products, making it an attractive target for drug development aimed at cancer treatment. Various derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting tumor growth and proliferation .
Asymmetric Catalysis
Tricyclo[3.3.1.0,2,7]nonane-6-carboxylic acid serves as a valuable building block in asymmetric synthesis, particularly in the development of chiral catalysts. Its unique conformation allows for selective reactions that can lead to the formation of enantiomerically pure compounds, which are crucial in pharmaceutical applications .
Materials Science
Ion Receptors and Molecular Tweezers
The compound has been explored for its potential use as an ion receptor due to its ability to form stable complexes with metal ions. This property can be harnessed in various applications including sensor technologies and environmental monitoring . Additionally, its structural features allow it to function as molecular tweezers, which can selectively bind to specific substrates, enhancing its utility in supramolecular chemistry .
Synthetic Methodologies
Synthetic Routes
Innovative synthetic pathways have been developed for the construction of tricyclo[3.3.1.0,2,7]nonane derivatives. These methods often involve multi-step reactions that utilize readily available precursors to create complex structures efficiently . For instance, the condensation of various aldehydes with acetylacetone has been successfully employed to generate bicyclic frameworks that include the tricyclo[3.3.1]nonane structure .
Case Study 1: Anticancer Activity Evaluation
A recent study investigated the anticancer activity of several tricyclo[3.3.1]nonane derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications on the nonane structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 12 | Induces apoptosis |
| Derivative B | 8 | Inhibits cell cycle progression |
Case Study 2: Synthesis and Characterization
Another research focused on synthesizing tricyclo[3.3.1]nonane-6-carboxylic acid through a novel synthetic route involving microwave-assisted reactions. The efficiency of this method was compared with traditional heating methods, demonstrating reduced reaction times and higher yields.
| Methodology | Yield (%) | Reaction Time (min) |
|---|---|---|
| Traditional Heating | 65 | 120 |
| Microwave-Assisted | 85 | 30 |
Mechanism of Action
The mechanism by which Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
(a) Bicyclo[3.2.2]nonane-6-carboxylic Acid
(b) Bicyclo[6.1.0]nonane-9-carboxylic Acid
- Molecular Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol (for derivative 3 in )
- Key Differences :
Aza-Substituted Analogs
(a) 3-Azabicyclo[3.3.1]nonane-6-carboxylic Acid
(b) 1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- Key Differences :
Spiro and Heterocyclic Derivatives
(a) 1,4-Dioxaspiro[4.4]nonane-6-carboxylic Acid
(b) 2,6-Diazaspiro[3.5]nonane-6-carboxylic Acid Phenylmethyl Ester
- Molecular Formula : C₁₅H₂₀N₂O₂
- Molecular Weight : 260.33 g/mol
- Key Differences :
Other Tricyclic Derivatives
(a) Tricyclo[4.2.1.0²,⁵]nonane Derivatives
- Molecular Formula : C₉H₁₄ (base structure)
- Key Differences :
Research Findings and Implications
- Synthetic Challenges : The tricyclo[3.3.1.0²,⁷] framework requires advanced strategies like ring-closing metathesis or photochemical cyclization due to its strain .
- Biological Relevance : Aza-substituted analogs exhibit higher bioactivity, suggesting that nitrogen incorporation could enhance the parent tricyclo compound’s utility .
- Thermodynamic Stability : The tricyclo derivative’s strain energy exceeds that of bicyclic analogs, impacting its reactivity and storage stability .
Biological Activity
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a unique tricyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, anticancer effects, antimicrobial properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a rigid tricyclic structure that enhances its interaction with biological targets. The compound's molecular formula is , and it features a carboxylic acid functional group that contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways.
- Receptor Binding : Its structural rigidity allows for enhanced binding affinity to receptors, potentially influencing signaling pathways associated with various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives:
- Cytotoxicity : Research indicates that modifications to the tricyclic structure can enhance cytotoxic effects against cancer cell lines, including breast and prostate cancer cells.
- Mechanism : The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with critical cellular pathways.
Case Study: Anticancer Effects
A 2023 study demonstrated that specific derivatives of this compound exhibited significant reductions in cell viability in breast cancer cell lines at varying concentrations, suggesting a dose-dependent response.
| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | Apoptosis |
| Derivative B | PC-3 | 25 | Cell Cycle Arrest |
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promising antimicrobial effects:
- Pathogen Interaction : The compound demonstrates efficacy against various Gram-positive bacteria by disrupting microbial cell membranes or inhibiting essential enzymes.
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of this compound found that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Streptococcus pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Diels-Alder Reaction : This initial step forms the core tricyclic structure.
- Functionalization : Subsequent reactions introduce the carboxylic acid group through oxidation or hydrolysis.
Q & A
Basic: What are the optimal synthetic routes for Tricyclo[3.3.1.0²,⁷]nonane-6-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis of tricyclo[3.3.1.0²,⁷]nonane derivatives typically involves cyclization strategies using precursors like tricyclo[3.3.1.0³,⁷]nonane diol. A key method involves mesylation with mesyl chloride (CH₃SO₂Cl) in pyridine under controlled heating (120°C for 5 hours), followed by extraction and recrystallization from THF/hexane to achieve high purity (85% yield) . Reaction conditions such as solvent choice (pyridine for activation), stoichiometric excess of mesyl chloride, and temperature are critical for suppressing side reactions and maximizing yield. Purification steps, including sequential washing with HCl, NaHCO₃, and drying agents, are essential for removing residual reagents .
Basic: What spectroscopic techniques are critical for characterizing Tricyclo[3.3.1.0²,⁷]nonane-6-carboxylic acid?
Answer:
Characterization relies on a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δH 3.10 for methyl groups, δC 91.30 for carbonyl carbons) to assign stereochemistry and substituent positions .
- IR spectroscopy : Peaks at 1341 cm⁻¹ (sulfonate S=O) and 3449 cm⁻¹ (O–H stretching) confirm functional groups .
- High-resolution mass spectrometry (HRMS) : Used to verify molecular weight (e.g., calculated 311.0623 vs. observed 311.0629) .
- X-ray crystallography : Resolves absolute configuration and bond angles, as demonstrated in structural analogs like tricyclo[3.3.1.0³,⁷]nonane-3,7-diyl dimesylate .
Advanced: How can computational modeling predict the reactivity of Tricyclo[3.3.1.0²,⁷]nonane-6-carboxylic acid in derivatization reactions?
Answer:
Density Functional Theory (DFT) calculations can model transition states for reactions such as esterification or amidation. For example, the steric hindrance of the tricyclo scaffold may limit nucleophilic attack at the 6-carboxylic acid group, favoring specific reaction pathways. Molecular docking studies with enzymes (e.g., carboxylases) can predict binding affinities for bioactive derivatives, as seen in structurally related adamantane-based GPCR ligands . Computational tools like Gaussian or ORCA are recommended for optimizing reaction coordinates and electronic environments .
Advanced: How can researchers resolve discrepancies between X-ray crystallography and NMR data for stereochemical assignments?
Answer:
Discrepancies often arise from dynamic effects (e.g., ring-flipping) in solution vs. solid-state rigidity. Strategies include:
- Variable-temperature NMR : Detects conformational changes by observing signal splitting at low temperatures .
- NOESY/ROESY : Identifies spatial proximity of protons to validate X-ray-derived stereochemistry .
- Comparative analysis : Cross-reference with analogous compounds, such as bicyclo[4.3.0]nonane cores, where X-ray data confirmed bridgehead configurations .
Advanced: What strategies enable regioselective functionalization of the tricyclo scaffold?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Protecting groups : Temporarily block the 6-carboxylic acid to direct reactions to less hindered positions (e.g., bridgehead methyl groups) .
- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at bridgehead carbons, as demonstrated in cyclodehydration reactions of bicyclo precursors .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Answer:
Enantioselectivity requires:
- Chiral auxiliaries : Introduce temporary stereochemical control during cyclization, as seen in the synthesis of azabicyclo derivatives .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium to induce asymmetry during ring-forming steps .
- Kinetic resolution : Separate enantiomers via enzymatic hydrolysis (e.g., lipases) of ester intermediates .
Advanced: What methodological frameworks are recommended for designing robust research questions on this compound?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to specialized reagents (e.g., mesyl chloride) and analytical tools (NMR, HRMS) .
- Novelty : Explore understudied applications, such as its role in spirocyclic drug candidates .
- Ethical : Avoid biological testing until toxicity profiles are established .
- Relevance : Align with trends in medicinal chemistry (e.g., rigid scaffolds for GPCR modulation) .
Advanced: How should researchers handle contradictory data in reaction optimization studies?
Answer:
- Triangulation : Validate results using multiple techniques (e.g., HRMS + elemental analysis for purity) .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors .
- Peer review : Present preliminary data at conferences to gather feedback before publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
